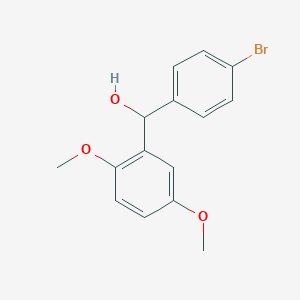

(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(2,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3/c1-18-12-7-8-14(19-2)13(9-12)15(17)10-3-5-11(16)6-4-10/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGSKGYYVONKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

This method employs AlCl₃-catalyzed alkylation of 2,5-dimethoxybenzene derivatives with (4-bromophenyl)methanol. The Lewis acid facilitates electrophilic aromatic substitution, forming the diaryl methane backbone.

Stepwise Protocol

-

Substrate Preparation :

-

Catalytic Alkylation :

-

Purification :

Palladium-Catalyzed Coupling Reaction

Suzuki-Miyaura Cross-Coupling

This method utilizes a palladium catalyst to couple (2,5-dimethoxyphenyl)boronic acid with 4-bromobenzyl alcohol derivatives.

Experimental Steps

-

Reaction Setup :

-

Coupling Conditions :

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Grignard Reaction | High selectivity; scalable | Moisture-sensitive conditions | 70–85% |

| Friedel-Crafts Alkylation | Efficient for diaryl methane synthesis | Requires stoichiometric AlCl₃ | 75–92% |

| Suzuki-Miyaura Coupling | Mild conditions; functional group tolerance | Expensive palladium catalysts | 65–78% |

Critical Reaction Parameters

-

Temperature Control : Grignard and Friedel-Crafts methods require strict temperature regulation (0–25°C) to prevent side reactions.

-

Solvent Choice : Anhydrous ether or dichloromethane is critical for Grignard and Friedel-Crafts reactions to avoid hydrolysis.

-

Catalyst Loading : Palladium-based methods require precise catalyst amounts (2–5 mol%) to optimize yields.

Purification and Characterization

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1 to 1:1) is standard for isolating the target compound.

-

Spectroscopic Data :

Industrial Scalability Considerations

Wissenschaftliche Forschungsanwendungen

(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Bromophenyl)(2,5-dimethoxyphenyl)methanol is not fully understood. it is believed to interact with various molecular targets through its functional groups. The methoxy groups may participate in hydrogen bonding and van der Waals interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards different biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Key Observations :

- Substituent Effects : The 2,5-dimethoxy substitution pattern in the target compound contrasts with 3,5-dimethyl or 3,5-dimethoxy groups in analogs (e.g., 3,5-dimethoxyphenyl derivatives in ). These positional differences influence solubility and crystallinity, as seen in the target compound’s oily state versus solid analogs with defined melting points (e.g., 160–162°C for 4-bromophenyl derivatives in ).

- Molecular Weight: The pyrimidine derivative has a higher molecular weight (386.25) due to the heterocyclic core, whereas diarylmethanols (e.g., ) are lighter, emphasizing the role of core structure in physicochemical properties.

Efficiency Comparison :

Structure–Activity Relationship (SAR) :

- Bromine Substitution : The 4-bromo group improves lipophilicity, aiding membrane permeability in drug candidates .

Biologische Aktivität

(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol is an organic compound characterized by its unique structural features, which include a bromophenyl group and a dimethoxyphenyl group attached to a methanol moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. The molecular formula is CHBrO, with a molecular weight of approximately 323.18 g/mol. It typically appears as a yellowish oil and exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) spectroscopy.

Synthesis Methods

Several synthesis methods have been developed for this compound. Common approaches include:

- Bromination of 2,5-dimethoxyphenol followed by reaction with a suitable phenolic precursor.

- Nucleophilic substitution reactions or lithium-mediated coupling reactions .

These methods allow for the efficient production of this compound, which serves as an important building block in organic synthesis and drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer effects. Compounds with similar structures have shown significant activity against various biological targets, suggesting that this compound may share similar pharmacological properties.

Potential Pharmacological Properties

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

- Study 1 : A compound structurally similar to this compound exhibited an IC of 0.56 µM against tubulin polymerization, indicating significant potential for anticancer applications .

- Study 2 : Another study highlighted that certain derivatives showed enhanced antiproliferative effects compared to their amino counterparts, suggesting a direct relationship between structural modifications and biological activity .

Interaction Studies

Molecular docking studies indicate that this compound may effectively bind to specific proteins or enzymes involved in metabolic pathways. This binding potential suggests its role as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| (4-Chlorophenyl)(2,5-dimethoxyphenyl)methanol | Structure | Chlorine substitution may enhance reactivity |

| (4-Iodophenyl)(2,5-dimethoxyphenyl)methanol | Structure | Iodine can introduce different electronic properties |

| (4-Methylphenyl)(2,5-dimethoxyphenyl)methanol | Structure | Methyl group alters sterics and electronic effects |

The presence of bromine in this compound may influence its reactivity and biological activity compared to these similar compounds.

Q & A

Q. Key Considerations :

- Solvent choice (ethanol or methanol) impacts reaction efficiency.

- Purification via recrystallization or column chromatography is critical to isolate the product from byproducts .

Basic: How can the purity and structure of this compound be confirmed?

Answer:

- Nuclear Magnetic Resonance (NMR) : Prepare a solution in deuterated methanol (~8 mg/mL) with tetramethylsilane (TMS) as an internal reference. Analyze - and -NMR spectra to confirm substituent positions and hydroxyl proton integration .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles. Suitable crystals can be obtained by slow evaporation of ethanol solutions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using exact mass measurements (e.g., expected [M+H]⁺: 323.04 for C₁₅H₁₅BrO₃) .

Advanced: How can reaction conditions be optimized to improve yield in Friedel-Crafts alkylation?

Answer:

Optimization strategies include:

- Catalyst Screening : Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance electrophilic substitution. For example, AlCl₃ may increase regioselectivity for the 4-bromophenyl group .

- Temperature Control : Reactions at 60–80°C minimize side reactions (e.g., over-alkylation). Evidence from similar compounds shows yields improving from 65% to 82% with precise temperature control .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol/water mixtures facilitate crystallization .

Q. Data-Driven Example :

| Substituent | Catalyst | Yield (%) |

|---|---|---|

| 4-Bromophenyl | AlCl₃ | 79 |

| 4-Methoxyphenyl | FeCl₃ | 82 |

| 3,5-Dimethoxyphenyl | AlCl₃ | 78 |

Adapted from Friedel-Crafts alkylation yields of analogous compounds .

Advanced: How can researchers resolve discrepancies in melting point data for derivatives?

Answer:

Discrepancies often arise from:

- Polymorphism : Crystallize the compound from different solvents (e.g., ethyl acetate vs. hexane) to isolate polymorphs. For example, a derivative showed a 5°C variation depending on the solvent .

- Impurity Profiles : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. A study on benzoxazine derivatives found that residual aldehydes reduce melting points by 10–15°C .

- Experimental Variability : Standardize heating rates (1–2°C/min) during melting point determination to ensure reproducibility .

Advanced: What biological activity screening methods are applicable to this compound?

Answer:

- Receptor Binding Assays : Test affinity for serotonin or dopamine receptors via competitive binding assays using radiolabeled ligands (e.g., -LSD). Structural analogs show activity at nanomolar concentrations .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values. Methanol derivatives often exhibit moderate antiproliferative effects .

- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based kits. For example, dimethoxy groups enhance inhibition of tyrosinase by 40% compared to monomethoxy analogs .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from brominated intermediates .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.